![molecular formula C13H19N B1530793 3,3-Dimethyl-4-(m-tolyl)pyrrolidine CAS No. 1783464-14-1](/img/structure/B1530793.png)
3,3-Dimethyl-4-(m-tolyl)pyrrolidine
Overview
Description
3,3-Dimethyl-4-(m-tolyl)pyrrolidine, also known as DMP, is a cyclic amine compound that is commonly used in synthetic organic chemistry. It is a versatile building block for a variety of synthetic processes, and has been used in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and polymers. DMP has been studied extensively for its potential application in various scientific research and laboratory experiments.
Scientific Research Applications
Medicinal Chemistry: Enhancing Pharmacokinetic Properties
The pyrrolidine ring, a core structure in 3,3-Dimethyl-4-(m-tolyl)pyrrolidine , is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates. The saturated five-membered ring structure contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space due to its sp3 hybridization .
Drug Design: Target Selectivity
In drug design, the pyrrolidine scaffold is employed to achieve target selectivity. The presence of the pyrrolidine ring in bioactive molecules has been associated with selective binding to target proteins, which is crucial for the development of new medications with fewer side effects .
Organic Electronics: Aggregation-Induced Emission
Tolyl-substituted compounds, such as 3,3-Dimethyl-4-(m-tolyl)pyrrolidine , can exhibit aggregation-induced emission (AIE). This property is significant in the field of organic electronics, particularly for the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Chemical Sensing: Fluorescence-Based Sensors
The AIE characteristic of tolyl-substituted compounds also makes them suitable for use in fluorescence-based chemical sensors. These sensors can detect various substances and environmental changes, providing valuable data in real-time monitoring applications .
Synthesis of Deuterium-Labeled Compounds
3,3-Dimethyl-4-(m-tolyl)pyrrolidine: can be used in the synthesis of deuterium-labeled compounds. These isotopically labeled compounds are essential in studying the pharmacokinetics and metabolic pathways of drugs, as well as in understanding their adverse effects .
Structure-Activity Relationship (SAR) Studies
The pyrrolidine ring’s versatility allows for extensive SAR studies. By modifying the substituents on the pyrrolidine ring, researchers can systematically investigate the effects on biological activity and optimize drug candidates for better efficacy and safety .
Mechanism of Action
Target of Action
“3,3-Dimethyl-4-(m-tolyl)pyrrolidine” belongs to the class of compounds known as pyrrolidines . Pyrrolidines are often used in drug discovery due to their versatile biological activity . The specific targets of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidines can interact with their targets in various ways, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Pyrrolidines can be involved in a wide range of biochemical pathways due to their diverse biological activity .
Pharmacokinetics
The pharmacokinetic properties of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine”, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its specific structure. Pyrrolidines, in general, can have favorable ADME properties due to their chemical complexity and three-dimensional shape .
Result of Action
The molecular and cellular effects of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” would depend on its specific targets and mode of action. These effects could include changes in cellular signaling, gene expression, or cell function .
Action Environment
The action, efficacy, and stability of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The specific effects of these factors would depend on the compound’s structure and properties .
properties
IUPAC Name |
3,3-dimethyl-4-(3-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-4-6-11(7-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJNQOSBDXYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(m-tolyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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